3-Bromo-7-fluorothieno[2,3-c]pyridine
Description
3-Bromo-7-fluorothieno[2,3-c]pyridine is a bicyclic heterocyclic compound featuring a fused thiophene and pyridine ring system. The bromine atom at position 3 and fluorine at position 7 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Thieno[2,3-c]pyridine derivatives are recognized for their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . These compounds are often synthesized via cyclization strategies or functionalization of preformed heterocyclic scaffolds .
Properties
Molecular Formula |
C7H3BrFNS |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-bromo-7-fluorothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H3BrFNS/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3H |
InChI Key |
DDCNGUZZTVCNPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CS2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The activity and physicochemical properties of thieno/pyrrolo-pyridine derivatives are highly sensitive to substituent type, position, and ring fusion. Key analogues include:
Key Observations :
- Ring fusion differences: Pyrrolo[2,3-b]pyridine derivatives (e.g., 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine) exhibit nitrogen in the fused ring, altering hydrogen-bonding capacity versus sulfur-containing thieno analogues .
Physicochemical Properties
Notes:
- Higher halogen atomic weight (Br vs. Cl) increases molecular weight but reduces solubility.
- Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
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